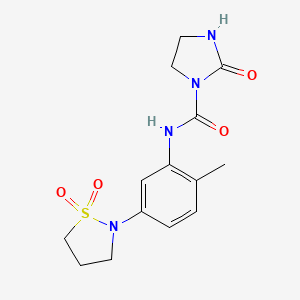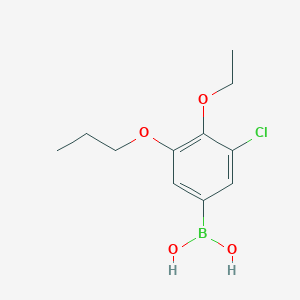
3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide (3-TB-NCFPA) is a small molecule that is gaining increased attention in the scientific community. It is a synthetic compound that has been used in a variety of research applications, including drug discovery, biochemistry, and physiology. In
Scientific Research Applications
Chemistry and Biochemistry of Acrylamides
Acrylamide, a key component of polyacrylamide, is utilized in various applications including soil conditioning, wastewater treatment, and in industries like cosmetics, paper, and textiles. Extensive research has focused on understanding its formation, especially in foods during processing, due to its potential health risks. This has led to a better grasp of its chemistry, metabolism, and the development of methods to minimize its presence in consumables (Friedman, 2003).
Industrial Applications and Health Risk Assessments
Acrylamide's role in the production of polymers like polyacrylamide, used extensively in water treatment and other industrial processes, has been under scrutiny. Investigations into its presence in food and its potential health risks have spurred efforts to understand and mitigate its formation. This has implications for industry practices and consumer safety, emphasizing the need for continuous monitoring and innovation in processing technologies to reduce exposure (Taeymans et al., 2004).
Mitigation Strategies in Food Processing
Research has focused on identifying and implementing strategies to reduce acrylamide levels in food products. Approaches range from selecting raw materials with lower precursor levels to optimizing processing conditions and exploring additives that can inhibit acrylamide formation. These efforts are crucial for ensuring food safety and addressing consumer health concerns, highlighting the importance of a multi-faceted approach in tackling this issue (Friedman & Levin, 2008).
Coordination Chemistry and Biological Interactions
The coordination chemistry of acrylamide with transition metals reveals its potential versatility as a ligand, influencing its reactivity and interactions in biological systems. Understanding these interactions is essential for elucidating acrylamide's metabolic pathways and its effects on human health, contributing to the development of targeted interventions and therapeutic strategies (Girma et al., 2005).
properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(3-chloro-4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(23)22-15-9-10-17(21)16(20)12-15/h4-12H,1-3H3,(H,22,23)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKFBDXUALOSJE-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2880230.png)
![Cis-Tert-Butyl3A-Aminohexahydrocyclopenta[B]Pyrrole-1(2H)-Carboxylate](/img/no-structure.png)
![6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2880234.png)


![1H-Imidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2880239.png)
![2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose](/img/structure/B2880240.png)



![11-[4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2880250.png)
